![molecular formula C13H17F B15259891 [1-(Fluoromethyl)cyclohexyl]benzene](/img/structure/B15259891.png)
[1-(Fluoromethyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Fluoromethyl)cyclohexyl]benzene: is an organic compound with the molecular formula C13H17F It is a derivative of cyclohexylbenzene, where a fluoromethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)cyclohexyl]benzene typically involves the fluoromethylation of cyclohexylbenzene. One common method is the reaction of cyclohexylbenzene with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Fluoromethyl)cyclohexyl]benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylbenzene derivatives with reduced fluoromethyl groups.
Substitution: It can participate in substitution reactions where the fluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexylbenzene derivatives.
Substitution: Formation of various substituted cyclohexylbenzene compounds.
Scientific Research Applications
Chemistry:
Catalysis: [1-(Fluoromethyl)cyclohexyl]benzene can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology and Medicine:
Drug Development: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Probes: It can be used in the development of probes for imaging or studying biological systems.
Industry:
Chemical Manufacturing: this compound can be used as an intermediate in the production of other chemicals.
Electronics: It may find applications in the development of electronic materials due to its unique properties.
Mechanism of Action
The mechanism by which [1-(Fluoromethyl)cyclohexyl]benzene exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Cyclohexylbenzene: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-2-[1-(fluoromethyl)cyclohexyl]benzene:
Uniqueness: [1-(Fluoromethyl)cyclohexyl]benzene is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. This group can enhance the compound’s stability, reactivity, and binding affinity in various applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C13H17F |
|---|---|
Molecular Weight |
192.27 g/mol |
IUPAC Name |
[1-(fluoromethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17F/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
IWDVLXAWDHEFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CF)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


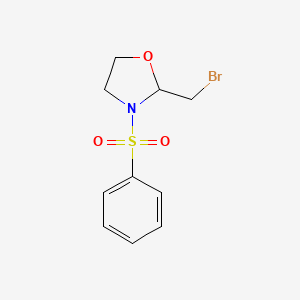



![5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B15259825.png)

amine](/img/structure/B15259833.png)
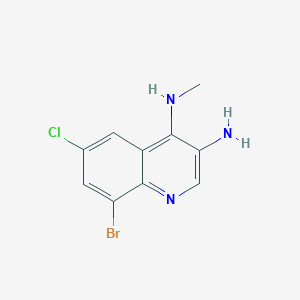
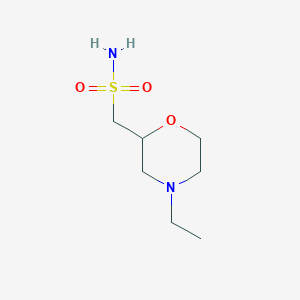
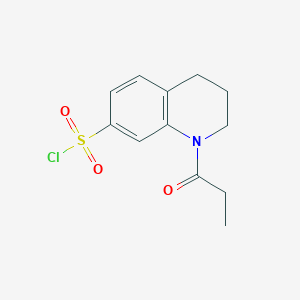
![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B15259872.png)

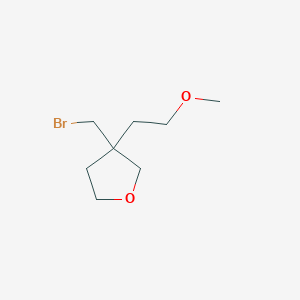
![10-Amino-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B15259885.png)
